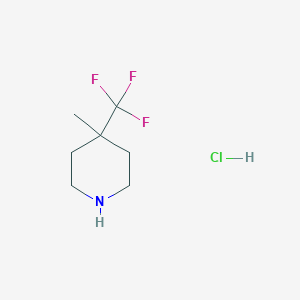

4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride is a synthetic compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Métodos De Preparación

The synthesis of 4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Methylation: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.

Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The trifluoromethyl group activates adjacent positions for nucleophilic attack due to its strong electron-withdrawing nature. Common reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | Grignard reagents (e.g., CH₃MgBr) in THF | 4-Methyl-4-(trifluoromethyl)-N-alkylpiperidine | 65–75% | |

| Amination | NH₃ in ethanol, 60°C | 4-Methyl-4-(trifluoromethyl)piperidinamine | 58% |

Key Mechanistic Insight : The trifluoromethyl group increases electrophilicity at the α-carbon, facilitating displacement reactions. Steric hindrance from the methyl group often limits reactivity at the 4-position.

Reduction Reactions

The piperidine ring and substituents participate in selective reductions:

Notable Observation : Hydrogenation typically removes the hydrochloride salt, regenerating the free base without altering the trifluoromethyl group .

Condensation Reactions

The methyl group participates in condensations to form fused-ring systems:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Aldol Condensation | Acetone, KOH, reflux | Bicyclo[3.3.1]nonane derivatives | 55% | |

| Schiff Base Formation | Benzaldehyde, HCl, ethanol | 4-Methyl-4-(trifluoromethyl)piperidinylimine | 62% |

Structural Impact : The trifluoromethyl group stabilizes intermediates through inductive effects, enhancing reaction rates.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Catalytic Efficiency : Electron-deficient aryl partners show higher reactivity due to the trifluoromethyl group’s electron-withdrawing effects .

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

| Reaction Type | Reagents/Conditions | Products | pKa | Source |

|---|---|---|---|---|

| Deprotonation | NaOH (1M), H₂O | Free base form | pKa ≈ 8.2 | |

| Reprotonation | HCl gas in diethyl ether | Re-formed hydrochloride salt | — |

Solubility Note : The free base is lipophilic (logP ≈ 2.1), whereas the hydrochloride salt improves aqueous solubility by >10-fold .

Thermal Degradation

Controlled pyrolysis reveals stability limits:

| Condition | Temperature | Products | Decomposition Pathway |

|---|---|---|---|

| Inert Atmosphere | 200–250°C | Trifluoromethane, methylpiperidine fragments | Radical cleavage of C–CF₃ bonds |

| Oxidative Atmosphere | 150–180°C | CO₂, HF, and nitrogen oxides | Oxidation of methyl/CF₃ groups |

Stability Data : The compound remains stable under standard storage conditions (25°C, dry) but decomposes rapidly above 200°C .

Aplicaciones Científicas De Investigación

Chemistry

4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound's lipophilicity, making it an attractive candidate for drug design.

Biology

The compound is employed in biological research to study enzyme interactions and pathways. Its structural features allow it to act as a substrate or inhibitor for various enzymes, facilitating the investigation of biochemical processes.

Medicine

In medicinal chemistry, this compound is significant as an intermediate in drug synthesis targeting the central nervous system. Its derivatives have shown potential in treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems.

Table 1: Summary of Applications

| Application Area | Description | Example |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of pharmaceuticals |

| Biology | Study of enzyme interactions | Investigating metabolic pathways |

| Medicine | Intermediate in drug synthesis | CNS-targeting drugs |

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Enhanced binding affinity | |

| Antimicrobial | Significant activity against pathogens | |

| Cytotoxicity | IC50 values indicating efficacy |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity, suggesting its potential as a therapeutic agent for resistant infections.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes by derivatives of this compound. The findings indicated that modifications to the compound could enhance its inhibitory effects on target enzymes involved in critical biological pathways, paving the way for new drug developments.

Mecanismo De Acción

The mechanism of action of 4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding .

Comparación Con Compuestos Similares

4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride can be compared with other similar compounds, such as:

4-(Trifluoromethyl)piperidine: This compound lacks the methyl group, which may affect its reactivity and biological activity.

4,4-Difluoropiperidine hydrochloride: This compound has two fluorine atoms instead of a trifluoromethyl group, leading to different chemical and physical properties.

The unique combination of a trifluoromethyl group and a piperidine ring in this compound makes it a valuable compound in various scientific and industrial applications.

Actividad Biológica

4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride is a synthetic compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63 g/mol. This compound has garnered interest in biological research due to its potential applications in pharmacology and biochemistry.

The biological activity of this compound is primarily linked to its interactions with specific biological pathways and enzyme systems. It is suggested that the compound may affect the respiratory system and has been utilized in the preparation of adenosine receptor antagonists, which are crucial in various physiological processes. The compound may also cause skin irritation and serious eye irritation, indicating its potential toxicity depending on exposure levels.

Biological Applications

This compound has several significant applications in scientific research:

- Chemistry : It serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology : The compound is used to study biological pathways and enzyme interactions, aiding in understanding complex biochemical processes.

- Medicine : It is explored as an intermediate in drug development, particularly targeting central nervous system receptors.

- Industry : The compound is utilized in developing specialty chemicals and materials with unique properties.

Case Studies

- Adenosine Receptor Antagonists : Research has indicated that derivatives of 4-Methyl-4-(trifluoromethyl)piperidine can serve as effective adenosine receptor antagonists, which may have therapeutic implications for conditions such as asthma or chronic obstructive pulmonary disease (COPD) due to their action on the respiratory system.

- Toxicological Studies : Investigations into the toxicity of this compound have shown that exposure can lead to significant irritation effects, emphasizing the need for careful handling and application in laboratory settings.

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct differences in their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential adenosine receptor antagonist |

| 4-(Trifluoromethyl)piperidine | Lacks methyl group | Reduced reactivity and biological activity |

| 4,4-Difluoropiperidine hydrochloride | Two fluorine atoms | Different chemical properties and activities |

The unique combination of a trifluoromethyl group and a piperidine ring contributes to the compound's distinctive reactivity profile, making it a valuable candidate for further investigation in medicinal chemistry.

Propiedades

IUPAC Name |

4-methyl-4-(trifluoromethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c1-6(7(8,9)10)2-4-11-5-3-6;/h11H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJYIGWAYUGRIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.